molecular formula C12H22O4 B1581793 Diisobutyl succinate CAS No. 925-06-4

Diisobutyl succinate

Cat. No. B1581793
CAS RN: 925-06-4
M. Wt: 230.3 g/mol
InChI Key: QCOAPBRVQHMEPF-UHFFFAOYSA-N
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Description

Diisobutyl succinate is a chemical compound with the molecular formula C12H22O4 . It is also known by other names such as Butanedioic acid, bis (2-methylpropyl) ester . It is used as a plasticizer, which softens and softens another substance that otherwise could not easily be deformed, dispersed, or worked .


Synthesis Analysis

Diisobutyl succinate can be synthesized from Succinic anhydride and 2-Methyl-1-propanol . Another approach to the synthesis of a similar compound, Diethyl 2,3-Diisobutylsuccinate, involves the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .


Molecular Structure Analysis

The molecular structure of Diisobutyl succinate consists of 12 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 230.301 Da .


Physical And Chemical Properties Analysis

Diisobutyl succinate has a molecular weight of 230.3 . It has a boiling point of 216 °C and a density of 0.967 g/cm3 .

Scientific Research Applications

Influence on Microbial Communities

Diisobutyl succinate, along with other allelochemicals, has been studied for its effects on the microbial community in ginseng cultivating soil. Research indicates that these chemicals significantly reduce the genetic diversity and carbon metabolic activity of microorganisms in newly reclaimed forest soil for ginseng cultivation (Yong Li, Yi-xin Ying, Dong-yue Zhao, W. Ding, 2014).

Role in Respiration and Metabolism

Succinate, a related compound, enhances the O2 consumption of excised tissues, which might aid in maintaining oxidative rates in tissues exposed to reduced oxygen tensions, such as in circulatory shock. This is relevant in understanding metabolic processes in various mammalian tissues (R. Furchgott, E. Shorr, 1948).

Role in Cellular Homeostasis

Research on diisobutyl adipate, a compound similar to diisobutyl succinate, shows that it can disrupt lipid metabolism. The study used in silico and in vitro approaches to demonstrate that exposure to this plasticizer alters transcriptional expression of genes related to lipid metabolism pathways (Rong Wei, Weigao Zhang, Chunlin Pu, Qianchao Shao, Qian Xu, Peiqi Li, Xunan Zhao, Tingzhe Sun, D. Weng, 2023).

Impact on Tumorigenesis

Succinate, as an intermediate metabolite of the tricarboxylic acid cycle, plays a role in tumorigenesis and cancer progression. Abnormal accumulation of succinate has been linked to various malignancies. The role of succinate in the tumor microenvironment suggests its active participation in tumorigenesis (T. Zhao, X. Mu, Q. You, 2017).

Role in Human Metabolism

In humans, higher plasma succinate levels are associated with lower total fat mass, suggesting a role in the regulation of energy metabolism and potentially in brown adipose tissue activation. This could have implications for understanding metabolic disorders (S. Vasan, R. Noordam, M. Gowri, M. Neville, F. Karpe, C. Christodoulides, 2019).

Safety And Hazards

Diisobutyl succinate should be handled in a well-ventilated place. Protective clothing, including gloves and eye protection, should be worn to avoid contact with skin and eyes . In case of accidental ingestion or contact with eyes, medical attention should be sought immediately .

properties

IUPAC Name

bis(2-methylpropyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOAPBRVQHMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052734
Record name Diisobutyl succinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisobutyl succinate

CAS RN

925-06-4
Record name Diisobutyl succinate
Source CAS Common Chemistry
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Record name Diisobutyl succinate
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Record name Butanedioic acid, 1,4-bis(2-methylpropyl) ester
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Record name Diisobutyl succinate
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Record name Diisobutyl succinate
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Record name DIISOBUTYL SUCCINATE
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Synthesis routes and methods I

Procedure details

An autoclave made of stainless steel, equipped with a rotary stirrer and having a capacity of 300 ml. was charged with 50 ml. of isobutanol, 50 ml. of diisobutyl adipate as a solvent and 0.19 mmol. of palladium chloride. After sealing, 20 atm. of a gas mixture consisting of 78 vol.% of ethylene, 18 vol.% of carbon monoxide and 4 vol.% of oxygen was pressured thereinto. Subsequently, after the contents of the autoclave was heated to 105° C. with stirring, the reaction was carried out for one hour while supplying the above-mentioned gas mixture at a rate of 0.6 l./min. and isobutyl nitrite dissolved in a mixed solvent of isobutanol and diisobutyl adipate (1:1, volume ratio) at a rate of 40 mmol./hr. as the result, it was found that 22.5 mmol. of diisobutyl succinate was produced and 0.54 mmol. of diisobutyl oxalate was produced as by-product.
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Synthesis routes and methods II

Procedure details

An autoclave made of stainless steel, equipped with a rotary stirrer and having a capacity of 300 ml. was charged with 50 ml. of isobutanol, 50 ml. of diisobutyl adipate as a solvent, 1 g. of palladium-on-activated-carbon (2 wt.%Pd) and 4 mg. of lithium chloride ##EQU2## After sealing and heating the reaction system to 105° C., the reaction was carried out at the same temperature for one hour, passing a gas mixture consisting of 78 vol.% of ethylene, 18 vol.% of carbon monoxide and 4 vol.% of oxygen; maintaining the total pressure at 30 atm.; and supplying isobutyl nitrite continuously at a rate of 39 mmol./hr. After completion of the reaction, the reaction mixture was analyzed quantitatively by gas chromatography. As the result, it was revealed that 20.4 mmol. of diisobutyl succinate was produced and only 1.1 mmol. of diisobutyl oxalate was produced as by-product.
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
B Werschkun, B Wissenschaftsbüro - 2020 - bmuv.de
… an EU-LCI value of 50 µg/m3, but this is an ascribed value, and a new EU-LCI value needed to be derived based on toxicological evaluation before read across to diisobutyl succinate …
Number of citations: 0 www.bmuv.de
Y Li, Y Ying, D Zhao, W Ding - Chinese Herbal Medicines, 2014 - Elsevier
… such as benzoic acid, diisobutyl phthalate, diisobutyl succinate, palmitic acid, and 2,2-bis-(4-… with di-isobutyl phthalate, diisobutyl succinate, and allelochemical mixtures were much …
Number of citations: 21 www.sciencedirect.com
P Schossler, T Schripp, T Salthammer… - Science of the Total …, 2011 - Elsevier
… This paper reports on air concentrations for DINP, DINCH, diisobutyl phthalate (DIBP), diisobutyl adipate (DIBA), diisobutyl succinate (DIBS) and diisobutyl glutarate (DIBG) from …
Number of citations: 109 www.sciencedirect.com
Y Li, XF Huang, WL Ding - Allelopathy Journal, 2011 - search.ebscohost.com
… Among chemicals identified from soil extracts in this work, benzonic acid, diisobutyl phthalate, diisobutyl succinate, palmitic acid and 2,2-bis (4-hydroxyphenyl) propane were confirmed …
Number of citations: 22 search.ebscohost.com
Y Li, QL Long, WL Ding, DY Zhao - Zhongguo Zhong yao za zhi …, 2014 - europepmc.org
… Results indicated that, except for palmitic acid, autotoxicity of benzonic acid, diisobutyl phthalate, diisobutyl succinate, and 2, 2-bis (4-hydroxyphenyl) propane on the growth of ginseng …
Number of citations: 3 europepmc.org
Y LI, C HU, W Ding, M Liu - World Science and Technology …, 2013 - pesquisa.bvsalud.org
By nutrient solution culture method, effects of benzoic acid, diisobutyl phthalate, diisobutyl succinate, palmitic acid, 2, 2-bis (4-hydroxyphenyl) propane on root exudates of Panax …
Number of citations: 2 pesquisa.bvsalud.org
AL Lown, L Peereboom, SA Mueller, JE Anderson… - Fuel, 2014 - Elsevier
… Dibutyl succinate and diisobutyl succinate were produced adapting the method of Kolah et al. [20… Diisobutyl succinate (DIBS) exhibits behavior almost identical to DBS (Fig. 2, Fig. 3, Fig. …
Number of citations: 36 www.sciencedirect.com
P Li-Yan, S Ying-Bai, JIN You-Ju… - Journal of Integrative Plant …, 2001 - jipb.net
… To authors' knowledge, dimethyl adipate, diisobutyl succinate and benthothiazole have never been reported in previous herbivore insect-plant systems. After being damaged 2 h, green …
Number of citations: 21 www.jipb.net
C Dall'Asta, M Cirlini, E Morini, G Galaverna - Journal of Chromatography A, 2011 - Elsevier
… The most important compounds (see Table 5) are benzyl alcohol, ethyl-9-decanoate, diethyl succinate, linalool, α-terpineol and diisobutyl succinate, whose origin can be ascribed to …
Number of citations: 50 www.sciencedirect.com
H Qiao, S Zhang, W Wang, Y Ma - Innovative Food Science & Emerging …, 2012 - Elsevier
… In contrast, ethyl decanoate and diisobutyl succinate contents increased from 5.91 mg/L and 17.6 mg/L to 7.65 mg/L and 18.7 mg/L, respectively, under optimal condition because of …
Number of citations: 7 www.sciencedirect.com

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